molecular formula C25H22N4O5S B2893716 2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide CAS No. 939760-13-1

2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide

Cat. No. B2893716
CAS RN: 939760-13-1
M. Wt: 490.53
InChI Key: UUQNZYDCNYMMBW-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-(3-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl)-1,2-dihydroquinoline-4-carboxamide” is a chemical compound with the molecular formula C25H22N4O5S . It has an average mass of 490.531 Da and a monoisotopic mass of 490.131104 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Based on its structure, it contains several functional groups such as amide, sulfamoyl, and quinoline, which could participate in various chemical reactions .

Scientific Research Applications

CFTR Chloride Channel Potentiation

A study by Suen et al. (2006) explored sulfamoyl-4-oxoquinoline-3-carboxamides as potential correctors for defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. Among these compounds, a variant demonstrated submicromolar potency in correcting defective DeltaF508-CFTR gating, indicating potential application in cystic fibrosis treatment. Suen et al. (2006).

Pharmacological Activity Analysis

Batalha et al. (2019) examined the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, an important step in synthesizing 4-oxoquinolines. These compounds are associated with diverse pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit linked to the 4-oxoquinoline core is crucial for these biological activities. Batalha et al. (2019).

Antimicrobial Agent Development

Desai et al. (2007) synthesized new quinazolines as potential antimicrobial agents. These compounds, including variations of carboxamides, were screened for their effectiveness against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial medications. Desai et al. (2007).

Heterocyclic Chemistry and Pharmacological Activities

Zaki et al. (2017) reported the synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These novel compounds were prepared for future investigations into their pharmacological activities, emphasizing the relevance of heterocyclic chemistry in drug discovery. Zaki et al. (2017).

properties

IUPAC Name

2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c26-35(33,34)19-10-8-16(9-11-19)12-13-27-24(31)17-4-3-5-18(14-17)28-25(32)21-15-23(30)29-22-7-2-1-6-20(21)22/h1-11,14-15H,12-13H2,(H,27,31)(H,28,32)(H,29,30)(H2,26,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQNZYDCNYMMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=CC(=C3)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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